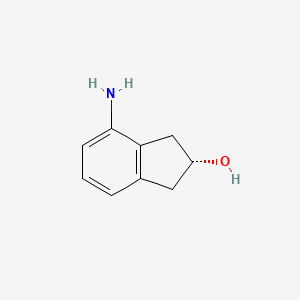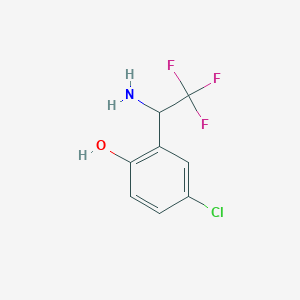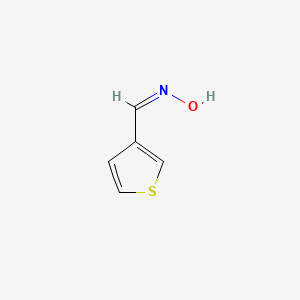
Thiophene-3-carbaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene-3-carbaldehyde oxime is a heterocyclic organic compound with the molecular formula C5H5NOS. It features a thiophene ring, which is a five-membered ring containing one sulfur atom, and an oxime functional group attached to the third carbon of the ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thiophene-3-carbaldehyde oxime can be synthesized through several methods. One common approach involves the reaction of thiophene-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Thiophene-3-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiophene-3-carboxylic acid.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Thiophene-3-carboxylic acid.
Reduction: Thiophene-3-carbaldehyde amine.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Thiophene-3-carbaldehyde oxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of corrosion inhibitors and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of thiophene-3-carbaldehyde oxime involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from its ability to interfere with bacterial cell wall synthesis. In anticancer research, it has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Thiophene-3-carbaldehyde oxime can be compared with other thiophene derivatives such as:
- Thiophene-2-carbaldehyde oxime
- Thiophene-2-carboxaldehyde
- Thiophene-3-carboxylic acid
Uniqueness: this compound is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives .
Eigenschaften
Molekularformel |
C5H5NOS |
|---|---|
Molekulargewicht |
127.17 g/mol |
IUPAC-Name |
(NZ)-N-(thiophen-3-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C5H5NOS/c7-6-3-5-1-2-8-4-5/h1-4,7H/b6-3- |
InChI-Schlüssel |
CPCZUXSHORSJIZ-UTCJRWHESA-N |
Isomerische SMILES |
C1=CSC=C1/C=N\O |
Kanonische SMILES |
C1=CSC=C1C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B15051450.png)
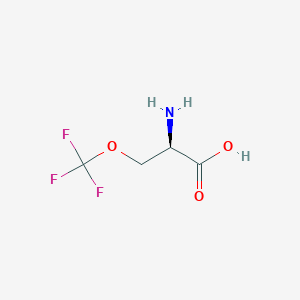
![[(1,5-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B15051456.png)
![[3-(fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl]methanol](/img/structure/B15051465.png)
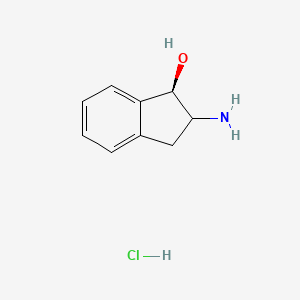
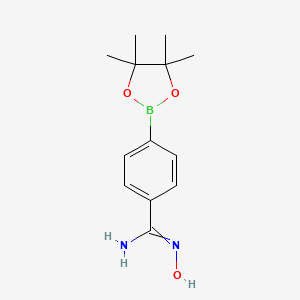
![[(2S)-1-azabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B15051487.png)
![5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051512.png)
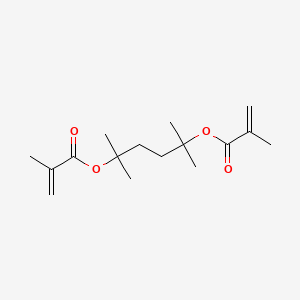
![(E)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine](/img/structure/B15051536.png)
![6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B15051540.png)
